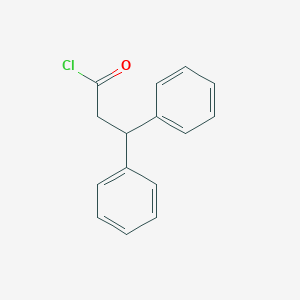

3,3-Diphenylpropionyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXDQUAGGZJICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190583 | |

| Record name | 3,3-Diphenylpropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37089-77-3 | |

| Record name | β-Phenylbenzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37089-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylpropionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037089773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenylpropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenylpropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,3-Diphenylpropionyl Chloride (CAS 37089-77-3)

Introduction and Overview

This compound, with CAS number 37089-77-3, is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical sector.[1][2] Its structure, featuring a diphenyl moiety, imparts specific steric and electronic properties that are leveraged in the design of bioactive compounds. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on practical insights for laboratory and developmental settings.

The significance of this compound lies in its utility as a building block for compounds with therapeutic potential, including cardioprotectants and analogs of 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide), a known muscarinic antagonist.[1][2] More recently, it has gained attention as a key intermediate in the synthesis of fendiline analogs, which are under investigation as potential antileukemic agents and inhibitors of KRAS, a protein frequently mutated in various cancers.[3][4][5][6] Furthermore, its application extends to the development of novel 3,3-diphenylpropionic acid derivatives with significant analgesic and anti-inflammatory properties.[7]

This guide is structured to provide a holistic understanding of this compound, from the synthesis of its precursor to its application in multi-step synthetic routes. It is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are crucial for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37089-77-3 | [1][2][8] |

| Molecular Formula | C₁₅H₁₃ClO | [1][2][8] |

| Molecular Weight | 244.72 g/mol | [1][2] |

| Appearance | White Solid | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate.[1][2] Reacts with water and other protic solvents. |

Spectroscopic Characteristics

-

¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.1-7.4 ppm) corresponding to the ten protons of the two phenyl groups. A triplet corresponding to the single proton at the 3-position would likely appear further upfield, coupled to the adjacent methylene protons. The methylene protons at the 2-position would likely appear as a doublet.

-

¹³C NMR: The spectrum would show multiple signals in the aromatic region (125-145 ppm). The carbonyl carbon of the acyl chloride would be significantly downfield (typically >170 ppm). Signals for the methine and methylene carbons would also be present.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1780-1815 cm⁻¹. C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule, as well as C=C stretching for the phenyl groups, would also be observed.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of COCl and other characteristic fragments of the diphenylpropyl moiety.

Synthesis of this compound

The synthesis of this compound is a two-stage process, beginning with the preparation of its carboxylic acid precursor, 3,3-diphenylpropanoic acid.

Part A: Synthesis of the Precursor, 3,3-Diphenylpropanoic Acid

A common method for the synthesis of 3,3-diphenylpropanoic acid is the Friedel-Crafts type reaction between cinnamic acid and benzene. This reaction is typically catalyzed by a strong acid.

Reaction Overview:

Cinnamic acid reacts with an excess of benzene in the presence of a catalyst, such as an ionic liquid or a strong protic acid like sulfuric acid, to yield 3,3-diphenylpropanoic acid.[9][10]

Detailed Experimental Protocol (Representative):

-

To a stirred mixture of benzene (acting as both reactant and solvent) and an ionic liquid catalyst (e.g., chloro-1-methyl-3-butylimidazole-aluminium trichloride), heat the solution to 70-80°C.[9]

-

Slowly add cinnamic acid to the heated mixture in portions over a period of 30-60 minutes.[9]

-

After the addition is complete, reflux the reaction mixture for 2-4 hours.[9]

-

Upon completion of the reaction, cool the mixture and quench with water.

-

Separate the organic layer and remove the excess benzene by distillation under reduced pressure.

-

The resulting crude solid product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure 3,3-diphenylpropanoic acid.[9] An 81-82% yield has been reported for this method.[9]

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Reactivity and Synthetic Applications

The primary utility of this compound is as a potent acylating agent. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Core Reactivity

This compound readily reacts with a wide range of nucleophiles, including alcohols, amines, and carbanions, to introduce the 3,3-diphenylpropionyl moiety. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Application in the Synthesis of Bioactive Molecules

-

Synthesis of Fendiline Analogs: Fendiline is an L-type calcium channel blocker that has been identified as a selective inhibitor of K-Ras localization to the plasma membrane. [5][6]this compound is a key starting material for the synthesis of fendiline and its analogs. The synthesis generally involves the acylation of an appropriate amine with this compound, followed by reduction of the resulting amide to the corresponding amine.

-

Synthesis of Novel Analgesic and Anti-inflammatory Agents: Research has shown that new series of 3,3-diphenylpropionic acid derivatives, synthesized from this compound, exhibit significant analgesic and anti-inflammatory activities. [7]These syntheses involve the reaction of this compound with various aromatic secondary amines. [7] Example Reaction Scheme: Acylation of an Amine

The reaction of this compound with a primary or secondary amine in the presence of a base (to neutralize the HCl byproduct) yields the corresponding amide. This is a common step in the synthesis of the aforementioned bioactive molecules.

Caption: General acylation reaction using this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be reliably inferred from the SDS of closely related compounds such as 3-phenylpropionyl chloride and propionyl chloride. [11][12][13][14][15]Acyl chlorides as a class are corrosive, moisture-sensitive, and lachrymatory.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage. [13]* Toxic: Harmful or toxic if inhaled. [11][13]* Moisture Sensitive: Reacts with water and moisture to produce corrosive hydrogen chloride gas.

-

Lachrymator: Causes tearing of the eyes. Table 2: Safety and Handling Precautions

| Precaution Category | Recommended Actions |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. |

| In case of a Spill | Absorb with an inert, dry material and place in an appropriate container for waste disposal. Do not use water to clean up spills. |

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [11]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [11] Storage and Disposal:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and bases. Keep the container tightly sealed and under an inert atmosphere.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Unused material should be treated as hazardous waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its utility in constructing complex molecular architectures, particularly those with therapeutic potential, underscores its importance in modern drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in a research and development setting. This guide has provided a detailed technical overview to assist scientists and researchers in leveraging the synthetic potential of this important building block.

References

- Spectra data of compounds.

- CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents.

- This compound - Data Sheet - United States Biological.

- Procedure - Organic Syntheses.

- This compound | C15H13ClO | CID 3015893 - PubChem.

- A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST - Sabinet African Journals.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich.

- SAFETY DATA SHEET - TCI Chemicals.

- Friedel–Crafts Acylation - Sigma-Aldrich.

- 3,3-Diphenylpropionyl Chloride_其他 - 德威钠.

- Acid to Acid Chloride - Common Conditions.

- Friedel-Crafts Acylation with Practice Problems - Chemistry Steps.

- Friedel-Crafts Acylation - YouTube.

- 3 Phenyl Propionyl Chloride - novaphene.

- Chemical Synthesis and Characterization - bioRxiv.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

- Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide.

- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure.

- α,β-DIPHENYLPROPIONIC ACID - Organic Syntheses Procedure.

- Aryl Propionic acid derivatives | Request PDF - ResearchGate.

- 3-Phenylpropionyl Chloride 645-45-4 | Tokyo Chemical Industry Co., Ltd.(APAC).

- Synthesis and Evaluation of 2-Substituted Fendiline Analogues as Antileukemics.

- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data.

- Propose a synthesis for 3-phenylpropanoic acid using benzene as a... - Pearson.

- Synthesis and Applications of 3-Cyclopentylpropionyl Chloride - ZHC Chemical Co.,Ltd.

- Scaffold repurposing of fendiline: Identification of potent KRAS plasma membrane localization inhibitors - PubMed.

- CA2769498C - Process for obtaining 3,3-diphenylpropylamines - Google Patents.

- Synthesis and Application of Propionyl chloride - ChemicalBook.

- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI.

- Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes - MDPI.

- Fendiline Hydrochloride | Ras GTPases - Tocris Bioscience.

- CN117209377B - Continuous synthesis method of propionyl chloride - Google Patents.

- Fendiline | L-type Calcium Channel Blocker - MedchemExpress.com.

- Benzenepropanoyl chloride - the NIST WebBook.

- 3-Cyclopentylpropionyl chloride | C8H13ClO | CID 66039 - PubChem.

- 3,3-Diphenylpropylamine derivatives, process for their preparation and use - SciSpace.

- 3-Chloropropionyl chloride(625-36-5) 1H NMR spectrum - ChemicalBook.

- Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central.

Sources

- 1. usbio.net [usbio.net]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Evaluation of 2-Substituted Fendiline Analogues as Antileukemics | Bentham Science [eurekaselect.com]

- 4. Scaffold repurposing of fendiline: Identification of potent KRAS plasma membrane localization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fendiline Hydrochloride | Ras GTPases | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C15H13ClO | CID 3015893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]

- 10. journals.co.za [journals.co.za]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. novaphene.com [novaphene.com]

- 15. 3-Phenylpropionyl Chloride | 645-45-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide on 3,3-Diphenylpropionyl Chloride: Physicochemical Properties, Synthesis, and Applications in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 3,3-Diphenylpropionyl chloride, a pivotal chemical intermediate. With full editorial control, this guide is structured to provide not just data, but a field-proven perspective on the causality behind experimental choices and protocols. It is designed to be a self-validating resource, grounded in authoritative references for the discerning scientific audience.

Core Physicochemical Characteristics

This compound (CAS No: 37089-77-3) is a derivative of propionic acid, distinguished by two phenyl substituents on the beta-carbon. This structure imparts significant steric and electronic effects that dictate its physical properties and chemical behavior.

Summary of Physical and Molecular Data

The fundamental properties of this compound are critical for its appropriate handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃ClO | [1][2] |

| Molecular Weight | 244.72 g/mol | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 151-154 °C (for the parent acid) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate. Reacts with protic solvents. | [1] |

| CAS Number | 37089-77-3 | [1] |

Note: The melting point of the parent carboxylic acid, 3,3-Diphenylpropionic acid, is provided as a reference for purity assessment of the starting material.

Reactivity, Stability, and Handling Insights

As an acyl chloride, this compound is characterized by a highly electrophilic carbonyl carbon. This makes it an excellent acylating agent but also dictates its primary instability.

-

Moisture Sensitivity: The compound reacts readily with water, including atmospheric moisture, to hydrolyze back to its parent carboxylic acid, 3,3-diphenylpropionic acid. This reaction is vigorous and releases corrosive hydrogen chloride (HCl) gas.[4][5] Therefore, all handling and storage must be conducted under strictly anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Reactivity with Nucleophiles: It is highly reactive towards a wide range of nucleophiles. Alcohols will form esters, amines will form amides, and carbanions will lead to ketone formation. This high reactivity is the basis of its utility in organic synthesis.

-

Thermal Stability: While stable at ambient temperatures when kept dry, prolonged exposure to high temperatures can lead to decomposition.

-

Safe Handling: Due to its corrosive nature, it causes severe skin burns and eye damage.[4][6] Handling requires the use of a chemical fume hood and appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat.

Synthesis and Purification: A Validated Protocol

The most reliable and common laboratory-scale synthesis of this compound involves the chlorination of the corresponding carboxylic acid, 3,3-diphenylpropionic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. The rationale for using thionyl chloride is its efficiency and the convenient removal of byproducts; both sulfur dioxide (SO₂) and hydrogen chloride (HCl) are gases, which drives the reaction to completion and simplifies purification.

Synthetic Workflow Diagram

The logical progression from starting material to purified product is illustrated below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of each step is confirmed before proceeding.

Materials & Equipment:

-

3,3-Diphenylpropionic acid (ensure it is dry by storing in a desiccator)

-

Thionyl chloride (SOCl₂), reagent grade

-

Anhydrous dichloromethane (DCM) or toluene

-

Round-bottom flask, flame-dried

-

Reflux condenser with a drying tube (filled with calcium chloride or Drierite)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

High-vacuum line

Procedure:

-

System Preparation (Self-Validation: Anhydrous Conditions): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature under the inert atmosphere. This step is critical to prevent premature hydrolysis of the product.

-

Charging the Flask: To the cooled flask, add 3,3-diphenylpropionic acid (1.0 eq). Add enough anhydrous DCM to create a stirrable slurry (approx. 3-5 mL per gram of acid).

-

Reagent Addition: Fit the flask with a reflux condenser under the inert atmosphere. Through the second neck (or via syringe through a septum), slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. Causality: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The addition should be slow as the reaction is exothermic and generates gaseous byproducts.

-

Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approx. 40°C for DCM). Continue refluxing for 2-4 hours. Self-Validation: The reaction is typically complete when the evolution of gas (HCl, SO₂) ceases and the reaction mixture becomes a clear, homogeneous solution.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. To ensure all volatile reagents are removed, the resulting crude product can be co-evaporated with anhydrous toluene (2-3 times). The final product, a white to off-white solid, is often of sufficient purity for subsequent reactions. If higher purity is required, recrystallization from a non-polar solvent like hexane can be performed.

-

Product Characterization: Confirm the identity and purity of the product using IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch for the acyl chloride around 1800 cm⁻¹) and NMR spectroscopy.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable building block for introducing the 3,3-diphenylpropyl pharmacophore into novel molecular entities.[1] The concept of a pharmacophore involves identifying the essential structural features of a molecule responsible for its biological activity.[7][8] The bulky, lipophilic nature of the diphenylpropyl group can significantly influence a compound's interaction with biological targets, affecting its potency, selectivity, and pharmacokinetic properties.

The serotonin transporter (SERT), a primary target for antidepressant drugs, is a key example where molecules with similar structural motifs have been explored.[9] The synthesis of analogs of drugs like Citalopram often involves building blocks that can modulate interactions within the transporter's binding sites.[9] While not a direct precursor in all cases, this compound provides a reactive handle to install a scaffold that can probe these interactions. The FDA's role in drug development emphasizes the importance of creating diverse chemical entities to address complex diseases, a process where such versatile intermediates are crucial.[10]

Logical Pathway in Drug Design

The application of this compound in a typical drug discovery workflow follows a logical path from a reactive intermediate to a potential therapeutic agent.

Caption: Role of this compound in a drug discovery cascade.

References

-

Synthesis of 3-p-chlorophenyl-3,3-diphenylpropionic acid. PrepChem.com. [Link]

-

3 Phenyl Propionyl Chloride. IndiaMART. [Link]

-

This compound | C15H13ClO. PubChem, National Institutes of Health. [Link]

-

Liquid 3 Phenyl Propionyl Chloride, 25 Litre. IndiaMART. [Link]

-

p-PROPIOPHENOL. Organic Syntheses Procedure. [Link]

- Continuous synthesis method of propionyl chloride.

-

3-phenylpropanoyl chloride. Stenutz. [Link]

- Method for preparing 3, 3- diphenyl propanol.

-

Propionyl chloride | C3H5ClO. PubChem, National Institutes of Health. [Link]

-

3-Cyclopentylpropionyl chloride | C8H13ClO. PubChem, National Institutes of Health. [Link]

-

Benzenepropanoyl chloride | C9H9ClO. PubChem, National Institutes of Health. [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC, National Institutes of Health. [Link]

-

3,3,3-Trifluoropropionyl chloride | C3H2ClF3O. PubChem, National Institutes of Health. [Link]

-

Allyl chloride. Wikipedia. [Link]

-

Pharmacophore Modelling and Screening: Concepts, Recent Developments and Applications in Rational Drug Design. ResearchGate. [Link]

-

When Chlorides are the Most Reactive: A Simple Route towards Diverse Mono-and Dicationic Dimethyl Phosphate Ionic Liquids. ResearchGate. [Link]

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC, National Institutes of Health. [Link]

-

FDA and Its Role in Drug Development. PMC, National Institutes of Health. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | C15H13ClO | CID 3015893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Diphenylpropionic acid 99 606-83-7 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA and Its Role in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

3,3-Diphenylpropionyl chloride molecular structure and weight

An In-depth Technical Guide to 3,3-Diphenylpropionyl Chloride: Structure, Properties, and Synthetic Applications

Introduction

This compound is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Characterized by a reactive acyl chloride group and a sterically bulky 3,3-diphenylpropyl backbone, this molecule serves as a versatile building block for synthesizing complex organic structures. The presence of the acyl chloride moiety allows for facile derivatization through nucleophilic acyl substitution, enabling the introduction of the diphenylpropyl scaffold into a wide array of target molecules. Its utility has been noted particularly in the development of novel pharmaceutical agents, where the unique spatial arrangement and hydrophobicity of the diphenyl groups can be leveraged to achieve specific interactions with biological targets. This guide provides a detailed overview of its molecular characteristics, physicochemical properties, a validated synthetic protocol, and its applications in research and drug development.

Molecular Structure and Identification

The structural foundation of this compound is a three-carbon aliphatic chain. The first carbon is part of the acyl chloride functional group (-COCl). The third carbon atom is bonded to two phenyl rings, creating a geminal diphenyl substitution. This arrangement results in a molecule with considerable steric hindrance around the diphenyl-substituted carbon.

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | 3,3-diphenylpropanoyl chloride | PubChem[1] |

| CAS Number | 37089-77-3 | United States Biological[2] |

| Molecular Formula | C₁₅H₁₃ClO | United States Biological[2] |

| Molecular Weight | 244.72 g/mol | United States Biological[2] |

| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)Cl)C2=CC=CC=C2 | PubChem[1] |

| InChI Key | PQNACCZGTKJDNV-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Comprehensive experimental data for this compound is not widely available in public literature. The information below is based on data from commercial suppliers and chemical databases. Researchers should consider experimental validation of these properties for critical applications.

| Property | Value | Source |

| Physical State | White Solid | United States Biological[2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | United States Biological[2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Storage Temperature | Room Temperature | United States Biological[2] |

Note: The lack of publicly available data on properties such as melting and boiling points underscores the specialized nature of this reagent. It is crucial not to confuse its properties with those of its more common structural analog, 3-phenylpropionyl chloride (CAS 645-45-4), which is a liquid at room temperature.

Synthesis and Reactivity

Synthetic Protocol: Preparation from 3,3-Diphenylpropionic Acid

This compound is most commonly synthesized from its corresponding carboxylic acid, 3,3-diphenylpropionic acid (CAS 606-83-7), via chlorination. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation due to its reactivity and the convenient removal of byproducts (HCl and SO₂), which are gaseous.

Reaction: (C₆H₅)₂CHCH₂COOH + SOCl₂ → (C₆H₅)₂CHCH₂COCl + SO₂ (g) + HCl (g)

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The apparatus must be dried in an oven and assembled hot to ensure anhydrous conditions. A gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler with mineral oil or a connection to a scrubber) should be fitted to the top of the condenser to manage the HCl and SO₂ gases produced.

-

Reagents: To the flask, add 3,3-diphenylpropionic acid (1.0 equivalent) and a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Chlorination: Slowly add thionyl chloride (SOCl₂, ~1.5 to 2.0 equivalents) to the stirring suspension/solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to a gentle reflux (approx. 40°C for DCM, higher for toluene) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure using a rotary evaporator. It is crucial to use a vacuum pump protected by a cold trap and a base trap (e.g., NaOH pellets) to neutralize acidic vapors.

-

Purification: The resulting crude this compound, a white solid, can be purified by recrystallization from a non-polar solvent like hexane if necessary, although it is often used directly in subsequent steps after thorough drying under high vacuum.

Causality and Trustworthiness: This protocol is a self-validating system. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as they are easily removed with the solvent under vacuum. The anhydrous conditions are critical because acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This makes it an excellent acylating agent.

-

Esterification: Reacts with alcohols (R'-OH) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form esters.

-

Amidation: Reacts with primary (R'-NH₂) or secondary (R'₂NH) amines to form amides. Typically, two equivalents of the amine are used; one acts as the nucleophile and the other as a base to neutralize the HCl byproduct.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst like AlCl₃, forming a ketone.

Caption: Key reactions of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.

-

Cardioprotectant Synthesis: It is cited as an intermediate for the synthesis of cardioprotectants.[2] While specific public-domain examples are sparse, the diphenylpropyl motif is a known pharmacophore in various biologically active compounds. Its lipophilicity and defined three-dimensional structure can facilitate binding to protein targets, such as ion channels or receptors, which are often implicated in cardiovascular function.

-

4-DAMP Analogs: The reagent is also used in the creation of analogs of 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide), a well-known antagonist of the M3 muscarinic acetylcholine receptor.[2] By using this compound to acylate different amine-containing cores, researchers can systematically explore the structure-activity relationship (SAR) of M3 antagonists, tuning properties like potency, selectivity, and pharmacokinetic profiles.

-

Scaffold for Drug Discovery: The rigid yet non-planar structure of the gem-diphenyl group provides a valuable scaffold for building molecules intended to disrupt protein-protein interactions or to occupy deep hydrophobic pockets in enzyme active sites. Its derivatization allows for the strategic placement of this bulky, lipophilic group onto various molecular frameworks.

Handling and Safety

-

Corrosivity: Acyl chlorides are corrosive. They cause severe skin burns and eye damage upon contact.[3] The compound reacts with moisture on the skin or in the eyes to produce hydrochloric acid.

-

Moisture Sensitivity: It reacts violently with water, hydrolyzing to 3,3-diphenylpropionic acid and corrosive HCl gas. All handling must be performed under anhydrous conditions, and the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Inhalation Hazard: Acyl chlorides are often lachrymators (tear-producing agents) and are toxic if inhaled.[4] Handling must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

Conclusion

This compound is a valuable, albeit specialized, reagent for organic synthesis. Its primary utility lies in its ability to introduce the 3,3-diphenylpropyl moiety into target structures via reliable nucleophilic acyl substitution reactions. While a comprehensive public dataset on its physical properties is lacking, its chemical identity, reactivity, and a robust synthetic route from its parent carboxylic acid are well-established. For researchers in drug discovery, particularly those working on cardioprotective agents or muscarinic receptor antagonists, this compound represents a key building block for creating novel and potent molecular entities. Strict adherence to safety protocols for corrosive and moisture-sensitive materials is mandatory when handling this compound.

References

-

PubChem. This compound | C15H13ClO. National Institutes of Health. Available from: [Link]

-

PubChem. This compound. National Institutes of Health. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,3-Diphenylpropionyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and reactivity of 3,3-Diphenylpropionyl chloride (CAS No. 37089-77-3), a key intermediate in pharmaceutical synthesis. As a bifunctional molecule featuring a bulky, nonpolar diphenyl structure and a highly reactive acyl chloride group, its behavior in solution is critical for reaction design, process optimization, and safety. This document synthesizes available data with established chemical principles to offer a predictive framework for solvent selection. It is intended for researchers, chemists, and drug development professionals who require a nuanced understanding of this reagent's properties beyond basic catalog information. The guide details qualitative solubility in various solvent classes, discusses the compound's inherent reactivity which often masquerades as dissolution, and provides a robust experimental protocol for solubility determination under anhydrous conditions.

Introduction: The Duality of this compound

This compound is a white solid with a molecular weight of 244.72 g/mol .[1] Its utility in organic synthesis, particularly for creating complex pharmaceutical agents, stems from the electrophilic nature of the acyl chloride functional group. However, this same reactivity is the primary determinant of its "solubility."

It is crucial to distinguish between true physical dissolution and chemical reaction. Acyl chlorides are notoriously reactive, especially towards nucleophiles.[2][3][4] Therefore, when considering solvents, one must first classify them as either non-reactive (aprotic) or reactive (protic). This guide will first explore solubility in aprotic systems where true dissolution is possible, before addressing the reactive interactions with protic and other nucleophilic solvents.

The large, nonpolar diphenyl moiety dominates the molecule's physical structure, suggesting that solubility will be governed by the "like dissolves like" principle. Solvents with the ability to accommodate bulky, hydrophobic groups will be more effective.

Physicochemical Properties and Predictive Solubility

A foundational understanding of the molecule's properties is essential for predicting its behavior in various solvents.

| Property | Value / Description | Source |

| CAS Number | 37089-77-3 | [1] |

| Molecular Formula | C₁₅H₁₃ClO | [1] |

| Molecular Weight | 244.72 g/mol | [1] |

| Physical Form | White Solid | [1] |

| Key Features | Highly reactive acyl chloride group; two bulky, nonpolar phenyl groups. | N/A |

The solubility of the parent carboxylic acid, 3,3-diphenylpropionic acid, can serve as a useful, albeit imperfect, proxy for predicting the behavior of the acyl chloride in non-reactive solvents. The acid is noted to be soluble in alcohols and ethers, with limited solubility in water, which aligns with the expected behavior of a molecule with significant hydrophobic character.[5]

Solubility in Aprotic Organic Solvents

Aprotic solvents are the primary choice for dissolving this compound without immediate degradation. These solvents lack acidic protons and are generally poor nucleophiles, ensuring the integrity of the acyl chloride group, provided they are rigorously dried.

Halogenated Solvents

Halogenated hydrocarbons are excellent solvents for this compound. Their ability to engage in van der Waals interactions with the phenyl rings, coupled with their moderate polarity, facilitates dissolution.

| Solvent | Qualitative Solubility | Remarks |

| Dichloromethane (DCM) | Soluble | A preferred solvent for reactions due to its relatively low boiling point and stability.[1] |

| Chloroform (CHCl₃) | Soluble | Similar to DCM, an effective solvent for dissolution and reaction.[1] |

| Carbon Tetrachloride | Predicted to be Soluble | Nonpolar nature aligns well with the solute's hydrophobic character. |

Ethers

Ethereal solvents are generally compatible, although care must be taken to use anhydrous grades, as they can absorb atmospheric moisture.

| Solvent | Qualitative Solubility | Remarks |

| Diethyl Ether (Et₂O) | Predicted to be Soluble | A common aprotic solvent suitable for dissolving nonpolar compounds. |

| Tetrahydrofuran (THF) | Predicted to be Soluble | Higher polarity than diethyl ether; must be anhydrous and peroxide-free. |

| 1,4-Dioxane | Predicted to be Soluble | A cyclic ether capable of solvating the molecule. |

Aromatic & Aliphatic Hydrocarbons

Nonpolar hydrocarbon solvents are expected to be effective due to the dominant diphenyl moiety of the solute.

| Solvent | Qualitative Solubility | Remarks |

| Toluene | Predicted to be Soluble | Aromatic π-stacking interactions can aid in solvating the phenyl rings. |

| Hexanes / Heptane | Predicted to have Moderate to Good Solubility | Effective for nonpolar compounds, though solubility may be less than in aromatic or halogenated solvents. |

| Benzene | Predicted to be Soluble | Excellent solvent for aromatic compounds. |

Esters & Polar Aprotic Solvents

This class of solvents shows varied compatibility. While dissolution is possible, the potential for slow reactivity exists, especially with ketones.

| Solvent | Qualitative Solubility | Remarks |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar aprotic solvent confirmed to be effective.[1] |

| Acetone | Soluble, but with caution | While aprotic, acetone can react with acyl chlorides, potentially via enolate intermediates or in the presence of catalysts. Use at low temperatures for short durations is advised. |

| Acetonitrile (ACN) | Predicted to be Soluble | A polar aprotic solvent, should be suitable if strictly anhydrous. |

| Dimethylformamide (DMF) | Soluble, but with caution | Can form Vilsmeier-type reagents with acyl chlorides. Often used catalytically, but not recommended as an inert solvent. |

| Dimethyl Sulfoxide (DMSO) | Predicted to be Soluble, but with caution | Highly polar and hygroscopic. Potential for reaction with the acyl chloride. Use only if no alternatives are viable and under rigorously anhydrous conditions. |

Reactivity with Protic & Nucleophilic Solvents

For this class of compounds, exposure to protic solvents does not result in simple dissolution but in a rapid and often exothermic chemical reaction. This is a critical consideration for both synthesis and quenching procedures.

Water

This compound reacts violently with water. This hydrolysis reaction is irreversible and yields 3,3-diphenylpropionic acid and hydrochloric acid (HCl).[2][4] Due to this high reactivity, the compound cannot be dissolved in water or aqueous solutions. All handling and experimental work must be conducted under strictly anhydrous conditions.

Caption: Hydrolysis of this compound.

Alcohols

Alcohols (e.g., methanol, ethanol) are protic and nucleophilic. They react rapidly with this compound in an alcoholysis reaction to form the corresponding ester and HCl.[6][7][8] This reaction is often exothermic. Therefore, alcohols are not suitable as solvents but are common reagents for converting the acyl chloride to its ester derivative.

Amines

Primary and secondary amines react vigorously with acyl chlorides to form amides. This aminolysis reaction is typically faster than hydrolysis or alcoholysis. Amines are considered reagents, not solvents, for this compound.

Experimental Protocol: Qualitative Solubility Determination

Given the moisture sensitivity of this compound, a standard shake-flask method must be adapted to ensure an inert, anhydrous environment.[9][10] This protocol provides a reliable method for determining qualitative solubility ("soluble," "sparingly soluble," or "insoluble") at ambient temperature.

Materials and Equipment

-

This compound

-

Candidate solvents (anhydrous grade, <50 ppm water)

-

Small, oven-dried vials (e.g., 2 mL) with PTFE-lined screw caps

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Glove box or Schlenk line

-

Micropipettes and syringes (oven-dried)

-

Vortex mixer

Experimental Workflow Diagram

Caption: Workflow for qualitative solubility testing.

Step-by-Step Procedure

-

Preparation: All glassware (vials, syringes) must be oven-dried at 120°C for at least 4 hours and cooled in a desiccator or under a stream of inert gas.

-

Aliquoting: Inside a glove box or under a positive pressure of inert gas, weigh approximately 5 mg of this compound into a pre-dried vial.

-

Initial Solvent Addition: Using a dry syringe, add 100 µL of the anhydrous test solvent to the vial. Cap the vial tightly.

-

Equilibration: Vigorously mix the vial using a vortex mixer for 60 seconds. Allow the vial to stand at room temperature for 10 minutes to allow any suspended solids to settle.

-

Visual Observation: Carefully observe the vial against a contrasting background.

-

Soluble: If the solution is clear with no visible solid particles, the compound is soluble at a concentration of ~50 mg/mL.

-

Insoluble/Sparingy Soluble: If solid material remains, proceed to the next step.

-

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another 100 µL of the solvent. Repeat Step 4 (Equilibration) and Step 5 (Observation).

-

Classification: Continue adding solvent in 100 µL increments up to a total volume of 1 mL.

-

If the solid dissolves at any point, note the approximate concentration and classify as "Soluble" .

-

If some, but not all, of the solid dissolves after adding 1 mL, classify as "Sparingly Soluble" .

-

If the solid appears largely unaffected after adding 1 mL, classify as "Insoluble" .

-

Summary and Recommendations

The solubility of this compound is dictated by two competing factors: its large, nonpolar diphenyl structure and its highly reactive acyl chloride functional group.

-

Recommended Solvents for Dissolution: For creating stable solutions for reactions or analysis, rigorously dried halogenated solvents (Dichloromethane, Chloroform) and aromatic hydrocarbons (Toluene) are the top choices. Anhydrous Ethyl Acetate and ethers (THF, Diethyl Ether) are also suitable.

-

Solvents to Use with Caution: Polar aprotic solvents like Acetone, DMF, and DMSO should be used with caution and only when necessary, as they can slowly react with the acyl chloride.

-

Solvents to Avoid (Reactive): All protic solvents , including water and alcohols, will react with this compound and should not be used for dissolution. They should be treated as reagents.

This guide provides a predictive framework and a practical methodology for handling this compound. By understanding its dual nature, researchers can make informed decisions on solvent selection, leading to improved reaction outcomes, safety, and process control.

References

-

Solubility of Things. (n.d.). 2,3-Diphenylpropanoic acid. Retrieved from [Link]

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–903. [Link]

-

Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines. Retrieved from [Link]

-

Avdeef, A. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

Sources

- 1. 3-phenylpropanoic acid [chemister.ru]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

A Comprehensive Safety and Handling Guide for 3,3-Diphenylpropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide in-depth safety and handling information for 3,3-Diphenylpropionyl chloride (CAS No. 37089-77-3). As of the last update, a comprehensive, verified Safety Data Sheet (SDS) for this specific compound was not publicly available. Therefore, the information herein is synthesized from fundamental chemical principles of acyl chlorides and data from structurally analogous compounds. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Section 1: Understanding the Inherent Risks of this compound

This compound is a bifunctional molecule, with its reactivity dominated by the acyl chloride group. This functional group makes it a valuable reagent in organic synthesis, particularly for introducing the 3,3-diphenylpropionyl moiety, which is a precursor in the synthesis of various pharmaceutical agents. However, the very reactivity that makes it useful also dictates its primary hazards.

The core principle of handling this compound is recognizing its high reactivity towards nucleophiles. The most common nucleophile in a laboratory environment is water. The reaction of acyl chlorides with water is typically rapid and exothermic, producing the corresponding carboxylic acid (3,3-Diphenylpropionic acid) and corrosive hydrogen chloride (HCl) gas. This reaction is the root cause of most of the hazards associated with this compound.

Based on data from analogous compounds such as 3-Phenylpropionyl chloride, it is prudent to assume that this compound is a corrosive substance that can cause severe skin burns and eye damage. Inhalation of its vapors or decomposition products (HCl gas) is likely to be harmful or toxic, potentially causing severe irritation to the respiratory tract.

Predicted Hazard Profile

| Hazard Class | Predicted GHS Classification | Rationale and Potential Effects |

| Skin Corrosion/Irritation | Category 1B or 1C | Rapid hydrolysis upon contact with skin moisture releases HCl, causing severe chemical burns. |

| Serious Eye Damage | Category 1 | Direct contact with the solid or its vapors can cause irreversible eye damage due to rapid hydrolysis and the corrosive nature of HCl. |

| Acute Toxicity (Inhalation) | Category 3 or 4 | Inhalation of dust or vapors (especially if heated) can cause severe respiratory tract irritation and chemical pneumonitis. Hydrolysis in the moist environment of the lungs to form HCl is a primary mechanism of toxicity. |

| Reactivity | Water-Reactive | Reacts with water, often vigorously, to produce corrosive gas (HCl).[1] |

Section 2: Proactive Exposure Control and Personal Protective Equipment (PPE)

Given the predicted corrosive and toxic nature of this compound, a multi-layered approach to exposure control is mandatory. The primary directive is to prevent any contact between the chemical and the body.

Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transferring, and adding to reaction mixtures, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of any dust or vapors and contains any accidental releases.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE should be based on a thorough risk assessment. The following are the minimum requirements for handling this compound:

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the high risk of severe eye damage, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer initial protection for brief handling, but for extended work or in case of a spill, heavier-duty gloves such as butyl or neoprene rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.

-

Skin and Body Protection: A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable. Ensure that all skin is covered; do not work with exposed arms, legs, or open-toed shoes.

-

Respiratory Protection: When used within a properly functioning fume hood, additional respiratory protection is typically not required. However, in the event of a fume hood failure or a large spill, a self-contained breathing apparatus (SCBA) would be necessary for emergency response.

Section 3: Safe Handling, Storage, and Experimental Protocols

Chemical Compatibility and Storage

This compound must be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The primary incompatibility is with water and moisture.[1]

-

Incompatible Materials:

-

Water and moisture

-

Alcohols

-

Strong bases (e.g., hydroxides, amines)

-

Strong oxidizing agents

-

-

Storage Conditions: Store in a tightly sealed container, preferably the original manufacturer's container. The storage area should be designated for corrosive and water-reactive chemicals. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to further protect from moisture.

Step-by-Step Protocol for Weighing and Transferring

This protocol is designed to minimize the risk of exposure and accidental release.

-

Preparation:

-

Don all required PPE (face shield over goggles, lab coat, appropriate gloves).

-

Ensure the chemical fume hood is on and functioning correctly.

-

Place all necessary equipment (spatulas, weigh paper/boat, receiving flask) inside the fume hood.

-

Have a container of dry sand or other non-reactive absorbent material readily available in the fume hood for immediate spill control.

-

-

Weighing:

-

Carefully open the container of this compound inside the fume hood.

-

Using a clean, dry spatula, carefully transfer the required amount of the solid onto a weigh boat or creased weigh paper on a tared balance.

-

Avoid creating dust. If the material is a fine powder, handle it with extra care.

-

-

Transfer:

-

Carefully add the weighed solid to the reaction vessel. A powder funnel can aid in a clean transfer.

-

Once the transfer is complete, securely close the container of this compound.

-

-

Decontamination:

-

Decontaminate the spatula and any other reusable equipment that came into contact with the chemical. This can be done by carefully quenching in a large volume of a suitable solvent (e.g., dichloromethane) followed by a slow addition to an alcohol like isopropanol to safely react any remaining acyl chloride.

-

Section 4: Emergency Response Protocols

Prompt and correct action in the event of an exposure or spill is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Causality and Rationale |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] | The goal is to rapidly dilute and remove the chemical and the generated HCl. Prolonged irrigation is crucial to prevent permanent eye damage. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3] | Water will hydrolyze the acyl chloride, but the immediate priority is to wash away the bulk of the chemical to prevent further burns. |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][4] | This removes the individual from the source of exposure and provides necessary respiratory support. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water to dilute the chemical. Seek immediate medical attention.[1][4][5] | Inducing vomiting can cause further damage to the esophagus. Dilution is the immediate goal. |

Accidental Release (Spill) Protocol

The response to a spill depends on its size and location.

-

Immediate Actions:

-

Alert all personnel in the immediate area.

-

If the spill is large or outside of a fume hood, evacuate the area and call emergency services.

-

-

Small Spill Inside a Fume Hood:

-

Ensure you are wearing appropriate PPE.

-

Contain the spill by covering it with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do NOT use combustible materials like paper towels.[1]

-

Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.

-

Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., dichloromethane), and then decontaminate with a suitable quenching agent (e.g., isopropanol).

-

Place all cleanup materials into the hazardous waste container.

-

Section 5: Technical Data and Visualization

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 37089-77-3 | |

| Molecular Formula | C15H13ClO | |

| Molecular Weight | 244.72 g/mol | |

| Appearance | White Solid | |

| Storage Temperature | Room Temperature |

Logical Workflow for Risk Assessment and Handling

Caption: Risk assessment and handling workflow for this compound.

References

-

NIOSH. First Aid Procedures for Chemical Hazards.[Link]

-

U.S. Environmental Protection Agency. First Aid in Case of Pesticide Exposure.[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3,3-Diphenylpropionyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Acyl Chlorides in Complex Synthesis

3,3-Diphenylpropionyl chloride is a valuable reactive intermediate in organic synthesis, particularly within the pharmaceutical industry for the development of novel cardioprotectants and other therapeutic agents.[1] Its utility stems from the highly electrophilic nature of the acyl chloride functional group, which facilitates nucleophilic acyl substitution reactions to form esters, amides, and other carboxylic acid derivatives. The conversion of a relatively stable carboxylic acid, such as 3,3-diphenylpropionic acid, into its corresponding acyl chloride is a foundational "activation" step. This guide provides a comprehensive technical overview of this transformation, focusing on the underlying chemical principles, reagent selection, detailed protocols, and critical safety considerations to ensure successful and safe execution in a laboratory setting.

Pillar 1: Strategic Selection of the Chlorinating Agent

The conversion of a carboxylic acid to an acyl chloride involves substituting the hydroxyl (-OH) group with a chlorine atom. While several reagents can accomplish this, the most prevalent and practical choices for laboratory and industrial applications are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3][4] The selection is not arbitrary; it is dictated by the substrate's sensitivity, the desired purity of the product, and the ease of workup.

The primary advantage of thionyl chloride and oxalyl chloride lies in the nature of their byproducts. Both reagents yield exclusively gaseous byproducts (SO₂, HCl for thionyl chloride; CO₂, CO, HCl for oxalyl chloride), which are easily removed from the reaction mixture, simplifying purification.[3][4][5][6] This is a significant advantage over reagents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃), which produce non-volatile byproducts (POCl₃ and H₃PO₃, respectively) that necessitate more complex separation procedures like fractional distillation.[4]

Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride, making it preferable for substrates with sensitive functional groups that might not tolerate the harsher conditions or higher temperatures sometimes associated with thionyl chloride reactions.[2][3] However, for a robust substrate like 3,3-diphenylpropionic acid, thionyl chloride is a highly effective and economical choice.

| Reagent | Formula | Byproducts | Phase of Byproducts | Typical Conditions | Key Considerations |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Neat or in solvent, often requires heating | Highly effective, cost-efficient. Excess reagent easily removed.[4][6] |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Gas | Inert solvent, often with catalytic DMF | Milder conditions, good for sensitive substrates. Byproduct CO is highly toxic.[2][3][6] |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Neat or in solvent, often cold | Strong reagent. Liquid byproduct requires careful separation.[4] |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Solid | Neat, requires heating | Requires 3 eq. of acid per eq. of PCl₃. Solid byproduct can complicate workup.[4] |

Pillar 2: Unveiling the Reaction Mechanism

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The conversion proceeds through the formation of a highly reactive intermediate that transforms the poor leaving group (-OH) into an excellent one.

Mechanism with Thionyl Chloride (SOCl₂)

The reaction between a carboxylic acid and thionyl chloride is a classic example of nucleophilic acyl substitution.

-

Activation: The carbonyl oxygen of 3,3-diphenylpropionic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[7][8]

-

Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a protonated chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[8]

-

Nucleophilic Attack: The chloride ion released in the previous step now acts as a nucleophile and attacks the carbonyl carbon.[5][8]

-

Product Formation: A tetrahedral intermediate is formed, which then collapses. The carbonyl double bond is reformed, and the chlorosulfite group departs, decomposing into the stable gaseous molecules sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][9]

Pillar 3: A Validated Experimental Protocol

This protocol details the synthesis of this compound using thionyl chloride, a robust and widely adopted method.[10][11] All operations must be conducted within a certified chemical fume hood due to the hazardous nature of the reagents and byproducts.

Materials & Equipment

-

Chemicals:

-

3,3-Diphenylpropionic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Anhydrous calcium chloride (for drying tube)

-

-

Apparatus:

-

Round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Step-by-Step Methodology

-

Apparatus Setup: Assemble the oven-dried round-bottom flask and reflux condenser. Equip the top of the condenser with a calcium chloride drying tube to protect the reaction from atmospheric moisture. Anhydrous conditions are paramount, as thionyl chloride reacts violently with water.[12][13]

-

Charging the Flask: In the flask, place 3,3-diphenylpropionic acid (1.0 eq) and a magnetic stir bar. Add a sufficient volume of an anhydrous solvent, such as toluene, to ensure effective stirring (approx. 3-5 mL per gram of acid).

-

Reagent Addition: While stirring the suspension at room temperature, carefully add thionyl chloride (approx. 2.0-3.0 eq) to the flask via a dropping funnel or syringe. Using an excess of the chlorinating agent ensures the reaction proceeds to completion. The reaction is exothermic and will likely evolve HCl gas upon addition.

-

Reaction Execution: Heat the mixture to a gentle reflux (for toluene, this is ~110 °C) using the heating mantle. Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be visually monitored: the initial solid carboxylic acid will dissolve as it is converted to the liquid acyl chloride. The cessation of vigorous gas evolution (HCl and SO₂) also indicates the reaction is nearing completion.

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, an anhydrous solvent like toluene can be added and co-evaporated a second time.[6]

-

The resulting crude product, this compound, will be a pale yellow oil or low-melting solid. Due to its high reactivity and moisture sensitivity, it is often used immediately in the subsequent synthetic step without further purification.[6]

-

Pillar 4: Authoritative Safety & Handling

The conversion of carboxylic acids to acyl chlorides involves highly hazardous materials. A thorough understanding of the risks and adherence to strict safety protocols are non-negotiable.

Thionyl chloride and oxalyl chloride are highly corrosive and toxic.[12][14] They can cause severe chemical burns upon contact with skin and eyes and are toxic if inhaled.[13] Furthermore, they react violently with water, releasing large quantities of toxic and corrosive gases (HCl, SO₂).[12][15]

| Hazard Category | Precautionary Measure | Rationale |

| Chemical Reactivity | Strictly anhydrous conditions. Never allow contact with water or moist air.[12][14] | Reagents react violently and exothermically with water, liberating toxic gases.[13][15] |

| Exposure Controls | Work exclusively in a chemical fume hood. Ensure adequate ventilation.[12] | Vapors are highly corrosive to the respiratory tract and toxic upon inhalation.[13][14] |

| Personal Protective Equipment (PPE) | Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[12][16] | Protects eyes, face, and skin from severe chemical burns.[12] |

| Spill & Waste | Neutralize spills with a dry material like sodium bicarbonate. Quench excess reagent slowly in a stirred, cold basic solution. Dispose of as hazardous waste.[16] | Prevents uncontrolled reactions and ensures safe disposal according to regulations. |

digraph "Safety Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Nodes Start [label="Pre-Operation Safety Check", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPE [label="Don Appropriate PPE\n(Goggles, Face Shield, Gloves, Lab Coat)", fillcolor="#F1F3F4", fontcolor="#202124"]; FumeHood [label="Verify Fume Hood Functionality", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Set up Anhydrous Glassware", fillcolor="#FBBC05", fontcolor="#202124"]; Execute [label="Execute Synthesis Protocol", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Workup & Rotary Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; Waste [label="Quench & Dispose of Waste", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Edges Start -> PPE; Start -> FumeHood; PPE -> Setup; FumeHood -> Setup; Setup -> Execute; Execute -> Workup; Workup -> Waste;

}

Conclusion

The synthesis of this compound from its parent carboxylic acid is a straightforward yet hazardous transformation that is fundamental to many synthetic routes. The choice of thionyl chloride offers an efficient and scalable method, distinguished by the convenient removal of its gaseous byproducts. Success hinges on a robust understanding of the reaction mechanism, meticulous execution under anhydrous conditions, and an unwavering commitment to the safety protocols outlined in this guide. For the research scientist, mastering this reaction provides a reliable tool for activating carboxylic acids for further molecular elaboration.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,3,3-triphenylpropionic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride.

-

ResearchGate. (2018, August 22). How to synthesis acid convert into acidchloride? Retrieved from [Link]

-

Chemguide. (n.d.). MAKING ACYL CHLORIDES (ACID CHLORIDES). Retrieved from [Link]

-

Pearson. (n.d.). Show how you would use an acid chloride as an intermediate to syn.... Retrieved from [Link]

- Google Patents. (n.d.). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.

-

Organic Syntheses. (n.d.). Diphenylketene. Retrieved from [Link]

- Google Patents. (n.d.). CN1349969A - Prepn of 3-chloropropionyl chloride.

Sources

- 1. usbio.net [usbio.net]

- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. westliberty.edu [westliberty.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. nj.gov [nj.gov]

starting materials for 3,3-Diphenylpropionyl chloride synthesis

An In-depth Technical Guide to the Synthesis of 3,3-Diphenylpropionyl Chloride: Starting Materials and Core Methodologies

Introduction

This compound is a valuable acylating agent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, featuring a reactive acyl chloride group and a sterically bulky diphenyl moiety, makes it a strategic component in organic synthesis. This guide provides a detailed exploration of the primary synthetic pathways, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols designed for researchers and drug development professionals.

Section 1: Synthesis of the Precursor: 3,3-Diphenylpropionic Acid

The most direct and common route to this compound begins with its corresponding carboxylic acid, 3,3-diphenylpropionic acid. The synthesis of this precursor is a critical first step, typically achieved through a Michael addition reaction, a powerful method for forming carbon-carbon bonds.

Core Starting Materials: Diphenylmethane and Acrylic Acid Derivatives

The foundational starting materials for this precursor synthesis are diphenylmethane and an acrylic acid derivative. Diphenylmethane serves as the nucleophile after deprotonation, while the acrylic acid derivative acts as the Michael acceptor.

-